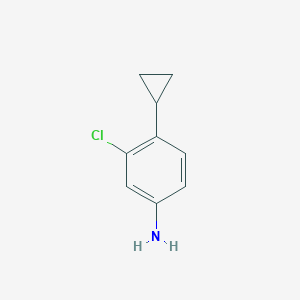
3-Chloro-4-cyclopropylaniline
Vue d'ensemble
Description
3-Chloro-4-cyclopropylaniline is a chemical compound with the CAS Number: 1208082-73-8 . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-cyclopropylaniline is1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Chloro-4-cyclopropylaniline has a molecular weight of 167.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Visible Light Mediated Intermolecular Annulation : Nguyen, Maity, and Zheng (2014) explored the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes using visible light photoredox catalysis. This method yields a variety of cyclic allylic amines, demonstrating significant group tolerance, especially with heterocycles, and can be used to prepare complex heterocycles such as fused indolines (Nguyen, Maity, & Zheng, 2014).
Mechanistic Probes in Nitrosation : A study by Loeppky and Elomari (2000) described the synthesis of a group of N-cyclopropyl-N-alkylanilines and their rapid reaction with nitrous acid, producing N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen. This transformation suggests a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Generation and Reactivity of the 4-Aminophenyl Cation : Guizzardi et al. (2001) investigated the generation of the 4-aminophenyl cation and its reactions by photolysis of 4-chloroaniline. This study provides insight into the complex reactions and intermediates formed during photolysis processes (Guizzardi et al., 2001).
Herbicide for Weed Control in Cereal Grains : Busschbach, Daalen, and Daams (1973) discussed the synthesis and properties of 3-(4-cyclopropylphenyl)-l,1-dimethylurea, a selective herbicide for weed control in cereal grains. This highlights the practical application of cyclopropylanilines in agricultural settings (Busschbach, Daalen, & Daams, 1973).
Synthesis of Chlorinated Arenes : Wolf et al. (2009) explored the diversity-oriented synthesis of chlorinated arenes by one-pot cyclizations of 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, demonstrating the versatility of these compounds in organic synthesis (Wolf et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYMIPAOYNLSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclopropylaniline | |
CAS RN |
1208082-73-8 | |
| Record name | 3-chloro-4-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



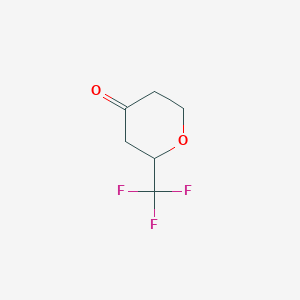
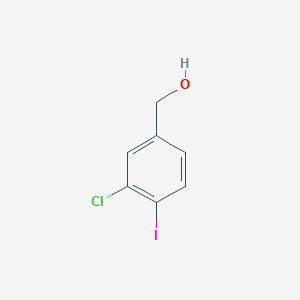
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
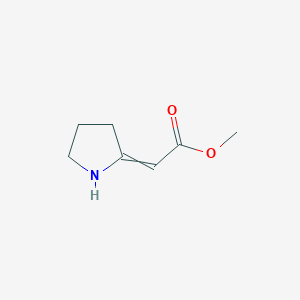
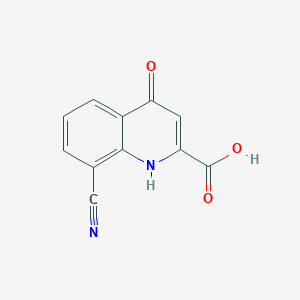
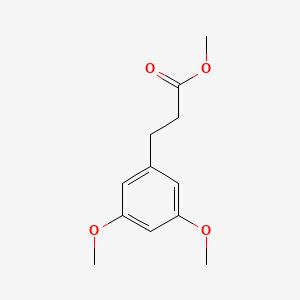
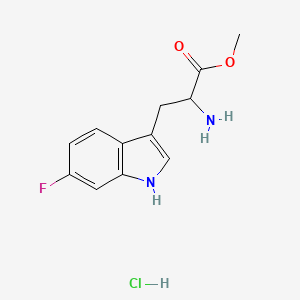
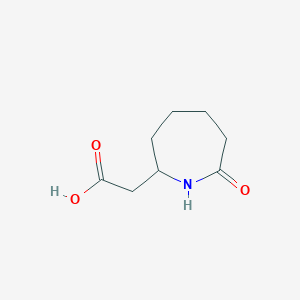
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
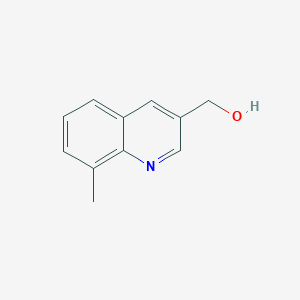
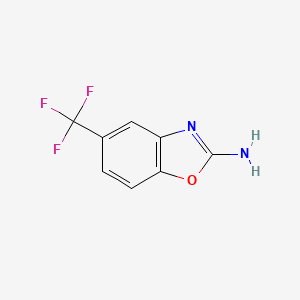
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
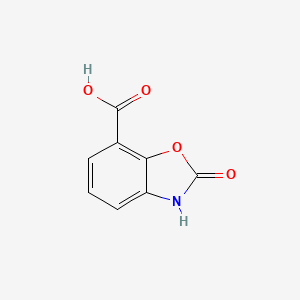
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)